
N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a cyclopropylmethyl group and a dihydrobenzofuran moiety, suggests potential biological activity and utility in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea typically involves the reaction of cyclopropylmethylamine with 2,3-dihydro-1-benzofuran-6-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific methods would depend on the desired scale and application of the compound.
化学反应分析
Types of Reactions
N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or agricultural chemicals.
作用机制
The mechanism of action of N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyclopropylmethyl and dihydrobenzofuran groups could play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
- N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)carbamate
- N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)thiourea
- N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)amide
Uniqueness
N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with tailored properties.
属性
CAS 编号 |
61070-41-5 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-1-(2,3-dihydro-1-benzofuran-6-yl)urea |
InChI |
InChI=1S/C13H16N2O2/c14-13(16)15(8-9-1-2-9)11-4-3-10-5-6-17-12(10)7-11/h3-4,7,9H,1-2,5-6,8H2,(H2,14,16) |
InChI 键 |
CJMOSAKLZVEAKN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN(C2=CC3=C(CCO3)C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


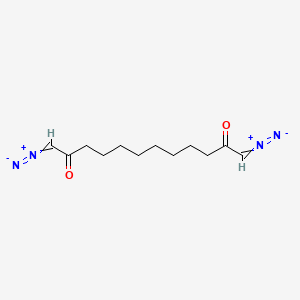
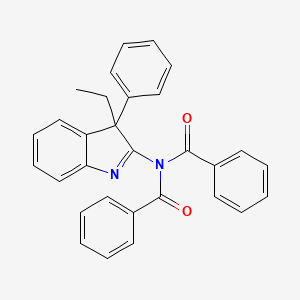
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
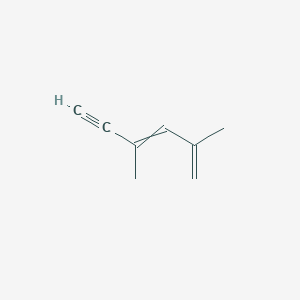
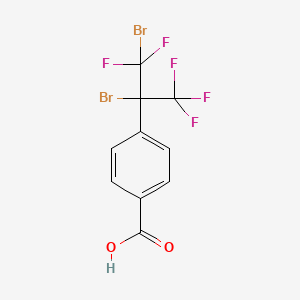
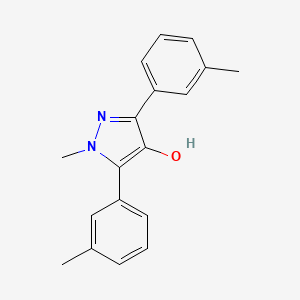
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
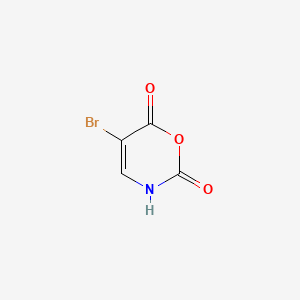
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)


![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
